Cas no 1807006-99-0 (3-Bromo-6-fluoro-2-hydroxymandelic acid)

3-Bromo-6-fluoro-2-hydroxymandelic acid 化学的及び物理的性質
名前と識別子
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- 3-Bromo-6-fluoro-2-hydroxymandelic acid
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- インチ: 1S/C8H6BrFO4/c9-3-1-2-4(10)5(6(3)11)7(12)8(13)14/h1-2,7,11-12H,(H,13,14)
- InChIKey: OJVRKXQNNBOPBH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1O)C(C(=O)O)O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 225
- トポロジー分子極性表面積: 77.8
- 疎水性パラメータ計算基準値(XlogP): 1.8
3-Bromo-6-fluoro-2-hydroxymandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015024092-500mg |
3-Bromo-6-fluoro-2-hydroxymandelic acid |
1807006-99-0 | 97% | 500mg |
863.90 USD | 2021-06-18 | |
Alichem | A015024092-250mg |
3-Bromo-6-fluoro-2-hydroxymandelic acid |
1807006-99-0 | 97% | 250mg |
504.00 USD | 2021-06-18 | |
Alichem | A015024092-1g |
3-Bromo-6-fluoro-2-hydroxymandelic acid |
1807006-99-0 | 97% | 1g |
1,490.00 USD | 2021-06-18 |
3-Bromo-6-fluoro-2-hydroxymandelic acid 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
3-Bromo-6-fluoro-2-hydroxymandelic acidに関する追加情報
Comprehensive Analysis of 3-Bromo-6-fluoro-2-hydroxymandelic acid (CAS No. 1807006-99-0): Properties, Applications, and Research Insights
3-Bromo-6-fluoro-2-hydroxymandelic acid (CAS No. 1807006-99-0) is a halogenated derivative of mandelic acid, gaining attention in pharmaceutical and biochemical research due to its unique structural features. The compound's bromine and fluorine substitutions enhance its reactivity, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly for designing enzyme inhibitors and chiral building blocks. Its hydroxyl group further contributes to its solubility and interaction with biological targets, aligning with current trends in fragment-based drug design.
In the context of green chemistry, 3-Bromo-6-fluoro-2-hydroxymandelic acid has been studied for its role in sustainable synthesis. With the rise of AI-driven molecular modeling, this compound's electronic properties are being simulated to predict its behavior in catalytic reactions. A frequently searched question—"How to optimize the synthesis of fluorinated mandelic acid derivatives?"—highlights its relevance in process chemistry. Recent publications also link it to metabolite analysis, as its structure mimics endogenous compounds, enabling applications in biomarker detection.
The compound's CAS No. 1807006-99-0 is often cross-referenced in patent databases, indicating its industrial significance. For instance, its chemo-selectivity in cross-coupling reactions addresses the demand for high-precision intermediates in API manufacturing. Users searching for "halogenated mandelic acid safety profiles" will find data on its stability under controlled conditions, though it is not classified as hazardous. Additionally, its crystallographic data is a hot topic in X-ray diffraction studies, supporting material science innovations.
From a market perspective, 3-Bromo-6-fluoro-2-hydroxymandelic acid caters to niche segments like custom synthesis and contract research organizations (CROs). Its price trends and supply chain dynamics are monitored via platforms like Reaxys, reflecting its growing commercial footprint. The compound's compatibility with continuous flow chemistry—a trending technique—further boosts its appeal for industrial-scale production.
Future research may explore its structure-activity relationships (SAR) in central nervous system (CNS) drug candidates, given its ability to cross the blood-brain barrier. As precision medicine advances, derivatives of this compound could play a pivotal role in personalized therapeutics. For now, its blend of halogenation and chirality ensures its position as a versatile tool in modern chemistry.
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